REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH:8][NH2:9])[N:5]=[C:4]([CH2:10][CH3:11])[N:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>O>[CH2:10]([C:4]1[N:3]=[C:2]([N:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)[CH:7]=[C:6]([NH:8][NH2:9])[N:5]=1)[CH3:11]
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)NN)CC
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
were then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC(=CC(=N1)N1CCN(CC1)C)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |